1,4-Piperidinedicarboxylic acid, 3,3-difluoro-, 1-(1,1-dimethylethyl) ester
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Overview
Description
1,4-Piperidinedicarboxylic acid, 3,3-difluoro-, 1-(1,1-dimethylethyl) ester is a chemical compound with a complex structure that includes a piperidine ring substituted with difluoro and tert-butyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Piperidinedicarboxylic acid, 3,3-difluoro-, 1-(1,1-dimethylethyl) ester typically involves the reaction of 1,4-piperidinedicarboxylic acid with difluorinating agents and tert-butyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as crystallization and chromatography ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
1,4-Piperidinedicarboxylic acid, 3,3-difluoro-, 1-(1,1-dimethylethyl) ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced piperidine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications .
Scientific Research Applications
1,4-Piperidinedicarboxylic acid, 3,3-difluoro-, 1-(1,1-dimethylethyl) ester has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Piperidinedicarboxylic acid, 3,3-difluoro-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl N-Boc-4-benzylpiperidine-4-carboxylate: A similar compound with a benzyl group instead of the difluoro and tert-butyl ester groups.
1,4-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester: Another related compound with different substituents.
Biological Activity
1,4-Piperidinedicarboxylic acid, 3,3-difluoro-, 1-(1,1-dimethylethyl) ester (CAS No. 1334414-61-7) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H19F2NO4
- Molecular Weight : 279.28 g/mol
- CAS Number : 1334414-61-7
Biological Activity Overview
Research indicates that compounds similar to 1,4-piperidinedicarboxylic acid derivatives exhibit various biological activities, including:
- Antagonistic Effects : Some derivatives have shown antagonistic activity against certain receptors, such as TRPV1 (Transient Receptor Potential Vanilloid 1) receptors, which are involved in pain signaling pathways .
- Anti-inflammatory Properties : Compounds in this class may possess anti-inflammatory effects beneficial for conditions like arthritis and other inflammatory diseases.
The biological activity of this compound can be attributed to its structural features that allow it to interact with specific biological targets. The presence of difluoro groups enhances the lipophilicity and receptor binding affinity of the molecule.
Study 1: TRPV1 Receptor Antagonism
A study evaluated the structure-activity relationships of piperidine derivatives and identified key pharmacophoric elements that enhance TRPV1 receptor antagonism. The study demonstrated that modifications at the piperidine ring could significantly influence receptor binding and activity .
Compound Name | Activity | Reference |
---|---|---|
1-(tert-butoxycarbonyl)-3,3-difluoropiperidine-4-carboxylic acid | TRPV1 antagonist | |
Other piperidine derivatives | Various receptor activities |
Study 2: Anti-inflammatory Effects
Research has indicated that certain piperidine derivatives exhibit anti-inflammatory properties in vivo. The study highlighted the potential for these compounds in developing new therapeutic agents for inflammatory diseases .
Properties
Molecular Formula |
C11H16F2NO4- |
---|---|
Molecular Weight |
264.25 g/mol |
IUPAC Name |
3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-4-7(8(15)16)11(12,13)6-14/h7H,4-6H2,1-3H3,(H,15,16)/p-1 |
InChI Key |
HZMYOCGJMSBEDV-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)C(=O)[O-] |
Origin of Product |
United States |
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